Z-DL-Asp-OH

Descripción general

Descripción

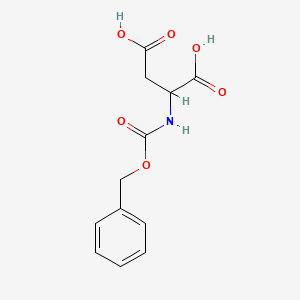

Z-DL-Aspartic Acid: is a synthetic derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the aspartic acid. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Z-DL-Aspartic Acid is widely used in the synthesis of peptides and proteins as a protected amino acid.

Catalysis: The compound is used as a catalyst in various organic reactions.

Biology:

Enzyme Studies: Z-DL-Aspartic Acid is used in studies of enzyme mechanisms and inhibition.

Protein Engineering: The compound is used in the design and synthesis of novel proteins with desired properties.

Medicine:

Drug Development: Z-DL-Aspartic Acid is used in the development of peptide-based drugs and therapeutic agents.

Diagnostics: The compound is used in diagnostic assays for the detection of specific proteins or enzymes.

Industry:

Biotechnology: Z-DL-Aspartic Acid is used in the production of biopharmaceuticals and other biotechnology products.

Agriculture: The compound is used in the development of herbicides and pesticides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-DL-Aspartic Acid typically begins with DL-aspartic acid and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzyloxycarbonyl chloride is added dropwise to a solution of DL-aspartic acid in water, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis of Z-DL-Aspartic Acid is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Z-DL-Aspartic Acid can undergo oxidation reactions to form oxo derivatives.

Reduction: The compound can be reduced to form amino alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives of Z-DL-Aspartic Acid.

Reduction Products: Amino alcohols.

Substitution Products: Compounds with different protecting groups or functional groups.

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Inhibition: Z-DL-Aspartic Acid acts as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding.

Protein Synthesis: The compound is incorporated into peptides and proteins during their synthesis, affecting their structure and function.

Comparación Con Compuestos Similares

Z-L-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the L-isomer.

Z-D-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the D-isomer.

N-Benzyloxycarbonyl-L-aspartic Acid: Another protected form of aspartic acid with a different protecting group.

Uniqueness:

Racemate: Z-DL-Aspartic Acid is a racemic mixture of both D- and L-isomers, making it unique compared to the individual isomers.

Versatility: The compound’s versatility in various chemical reactions and applications makes it a valuable tool in research and industry.

Actividad Biológica

Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a derivative of aspartic acid that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including its mechanisms of action, effects on cellular processes, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound is a modified form of aspartic acid, characterized by the presence of a protective Z (benzyloxycarbonyl) group at the amino terminus. This modification enhances its stability and solubility in biological systems, making it a valuable compound for experimental studies.

Chemical Formula:

- Molecular Formula: C7H9NO4

- Molecular Weight: 173.15 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Neurotransmitter Modulation : As an amino acid, this compound plays a role in neurotransmission. It can influence the release and uptake of neurotransmitters, particularly in the central nervous system (CNS). Research indicates that it may act on glutamate receptors, which are crucial for synaptic plasticity and memory formation.

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities, helping to mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

- Cell Proliferation and Apoptosis : this compound has been shown to affect cell proliferation rates and apoptosis in various cell lines. Its ability to modulate these processes can have implications for cancer research, where controlling cell growth is critical.

Research Findings

A variety of studies have investigated the biological activities of this compound, highlighting its potential therapeutic applications:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal damage following ischemic events. The compound's ability to enhance glutamate receptor activity was linked to improved cognitive outcomes post-injury.

- Cancer Research : In vitro studies using human cancer cell lines revealed that this compound could inhibit cell growth through apoptotic pathways. The findings suggest potential use as an adjunct therapy in cancer treatment protocols.

- Oxidative Stress Reduction : In a controlled experiment involving oxidative stress induction in neuronal cultures, this compound treatment resulted in decreased markers of oxidative damage, indicating its protective role against neurodegeneration.

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859586 | |

| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7, 1152-61-0 | |

| Record name | NSC88490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.